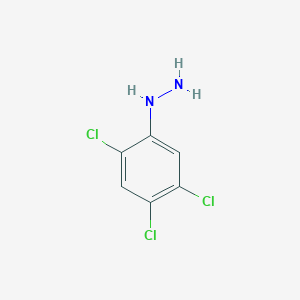

(2,4,5-Trichlorophenyl)hydrazine

Beschreibung

Contextual Significance of Halogenated Phenylhydrazine (B124118) Derivatives

Among the vast array of substituted phenylhydrazines, halogenated derivatives hold particular importance in synthetic and medicinal chemistry. The introduction of halogen atoms—such as fluorine, chlorine, bromine, or iodine—onto the phenyl ring significantly modifies the molecule's electronic nature, lipophilicity, and steric profile. cymitquimica.com These changes can profoundly influence the reactivity of the hydrazine (B178648) group and the biological activity of any subsequent compounds derived from it. cymitquimica.com

The presence of chlorine atoms, creating chlorophenylhydrazines, is particularly noteworthy. The trichlorophenyl group, for instance, can considerably affect a compound's chemical properties and biological efficacy. cymitquimica.com Chlorinated phenylhydrazines are established precursors in various industrial applications. They serve as key intermediates in the manufacture of certain herbicides and are used in the synthesis of pyrazolone-type photographic magenta couplers. google.comgoogleapis.com The synthesis of these valuable halogenated intermediates typically proceeds through the diazotization of a corresponding halogenated aniline (B41778), followed by a reduction step to yield the target phenylhydrazine derivative. google.comgoogle.comnih.gov This synthetic pathway allows for the precise placement of halogen atoms on the aromatic ring, enabling the targeted design of molecules for specific applications. googleapis.com

Scope and Objectives of Research on (2,4,5-Trichlorophenyl)hydrazine

The chemical compound this compound is a specific example of a halogenated phenylhydrazine derivative. Its structure is characterized by a phenylhydrazine core with three chlorine atoms substituted at positions 2, 4, and 5 of the phenyl ring. cymitquimica.com The primary focus of research involving this compound is its role as a reactive intermediate in organic synthesis. cymitquimica.com The hydrazine functional group imparts significant reactivity, making it a valuable tool for constructing more complex molecular architectures. cymitquimica.com

The principal objectives for utilizing this compound in research are centered on its application as a building block for novel molecules with potentially enhanced properties. Key research avenues include:

Synthesis of Novel Phenylhydrazones: Reacting this compound with various aldehydes and ketones to produce a library of (2,4,5-trichlorophenyl)hydrazones. The objective is to study how the specific trichloro-substitution pattern influences the chemical stability, crystalline structure, and potential biological activity of these new derivatives.

Fischer Indole (B1671886) Synthesis: Employing the compound in the Fischer indole synthesis to create indoles bearing the 2,4,5-trichlorophenyl moiety. Research in this area aims to develop new heterocyclic compounds that could be evaluated as potential candidates in drug discovery, particularly for applications where high lipophilicity or specific electronic properties are desired.

Development of Agrochemicals and Dyes: Investigating its use as a precursor for new pesticides or dyestuffs, leveraging the known utility of related chlorophenylhydrazine compounds. google.com The research objective is to explore whether the unique substitution pattern of this compound can lead to products with improved efficacy, stability, or novel characteristics.

In essence, the scope of research on this compound is defined by its function as a synthetic intermediate. The overarching goal is to exploit the influence of its specific polychlorinated structure to generate new chemical entities for evaluation in medicinal chemistry, materials science, and industrial applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,4,5-trichlorophenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3N2/c7-3-1-5(9)6(11-10)2-4(3)8/h1-2,11H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJZMVJDDBTJHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362528 | |

| Record name | (2,4,5-trichlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14763-27-0 | |

| Record name | (2,4,5-trichlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,5 Trichlorophenyl Hydrazine and Its Isomers

Direct Synthesis Approaches for (2,4,5-Trichlorophenyl)hydrazine Precursors

The primary precursor for this compound is 2,4,5-trichloroaniline (B140166). The conversion of this aniline (B41778) derivative into the target hydrazine (B178648) is most commonly achieved through the formation of a diazonium salt intermediate.

The classical and most prevalent method for synthesizing arylhydrazines involves the diazotization of an aromatic amine followed by the reduction of the resulting diazonium salt. numberanalytics.comnih.gov This process is applicable to the synthesis of this compound from its corresponding aniline precursor.

Diazotization: 2,4,5-Trichloroaniline is treated with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂), in the presence of a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). This reaction converts the primary amino group (-NH₂) into a diazonium salt group (-N₂⁺Cl⁻), yielding 2,4,5-trichlorobenzenediazonium chloride. mgcub.ac.inresearchgate.net Careful temperature control is crucial to prevent the decomposition of the unstable diazonium salt.

Reduction: The aqueous solution of the diazonium salt is then treated with a reducing agent. A common and effective reducing agent for this purpose is sodium sulfite (B76179) (Na₂SO₃) or stannous chloride (SnCl₂). numberanalytics.com The reduction of the diazonium group leads to the formation of the corresponding hydrazine. For instance, the reduction of 2,4,5-trichlorobenzenediazonium salt yields this compound. The final product is often isolated as its hydrochloride salt, from which the free hydrazine base can be liberated.

A patent describing the synthesis of 2,4,5-trichlorophenol (B144370) from 2,4,5-trichloroaniline confirms the viability of forming the 2,4,5-trichlorobenzenediazonium salt as a stable intermediate under controlled conditions. nih.govdoubtnut.com This intermediate is central to the hydrazine synthesis pathway.

| Step | Starting Material | Key Reagents | Intermediate/Product | Typical Conditions |

|---|---|---|---|---|

| Diazotization | 2,4,5-Trichloroaniline | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 2,4,5-Trichlorobenzenediazonium Chloride | 0–5 °C |

| Reduction | 2,4,5-Trichlorobenzenediazonium Chloride | Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂) | This compound | Controlled temperature, often slightly above diazotization temperature |

While the diazonium salt route is well-established, alternative methods have been explored to overcome some of its limitations, such as the use of harsh reagents and the generation of significant by-products.

One alternative approach for a related compound, 2,4-dichlorophenylhydrazine, avoids the diazotization step altogether. This method involves the reaction of 2,4-dichloroaniline (B164938) with ketazine and water at elevated temperatures (100–130 °C). researchgate.net This pathway offers a simpler, potentially more environmentally friendly process with fewer steps and easier control. researchgate.net

Another novel process has been developed for the synthesis of 2,4,6-trichlorophenylhydrazine (B147635), which could be adapted for other isomers. This method begins by reacting phenylhydrazine (B124118) with a dicarboxylic anhydride (B1165640) (like phthalic anhydride) to form an N-anilinodicarboximide. This intermediate is then chlorinated to yield N-(2,4,6-trichloroanilino)dicarboximide. Finally, the desired 2,4,6-trichlorophenylhydrazine is liberated by reacting this intermediate with a base such as an amine or hydrazine itself. Current time information in Bangalore, IN.

Furthermore, milder and more efficient reducing agents for diazonium salts have been investigated. Ascorbic acid (Vitamin C) has been reported as a metal-free reducing agent for diazonium salts, offering a significant improvement over traditional tin(II) chloride reductions by providing the target hydrazine in high yields under mild conditions. vedantu.com This method represents a greener alternative for the reduction step in the classical synthesis. vedantu.com

Preparation of Related Trichlorophenylhydrazines

The synthetic principles applied to this compound are also relevant to its isomers, such as the 2,4,6-trichloro variant, and their derivatives.

(2,4,6-Trichlorophenyl)hydrazine is another important chemical intermediate. Its synthesis can be achieved through methods analogous to those for the 2,4,5-isomer.

The conventional synthesis route involves the diazotization of 2,4,6-trichloroaniline (B165571), followed by reduction. Current time information in Bangalore, IN. 2,4,6-trichloroaniline itself can be prepared by the direct chlorination of aniline in a solvent like carbon tetrachloride. nih.gov

A notable alternative synthesis for (2,4,6-Trichlorophenyl)hydrazine, as mentioned previously, bypasses the direct diazotization of 2,4,6-trichloroaniline. The key steps in this patented process are: Current time information in Bangalore, IN.

Reaction of phenylhydrazine with an anhydride (e.g., succinic anhydride) to produce an N-anilinodicarboximide.

Chlorination of this product to form N-(2,4,6-trichloroanilino)dicarboximide.

Liberation of (2,4,6-Trichlorophenyl)hydrazine from the chlorinated intermediate using a base.

This multi-step process is presented as a more economical route that avoids some of the burdensome procedures and by-products associated with the classical diazonium salt method. Current time information in Bangalore, IN.

| Method | Precursor | Key Intermediate | Advantage/Disadvantage |

|---|---|---|---|

| Conventional Diazotization | 2,4,6-Trichloroaniline | 2,4,6-Trichlorobenzenediazonium salt | Well-established but can generate significant by-products. Current time information in Bangalore, IN. |

| Alternative (Patented) | Phenylhydrazine, Dicarboxylic Anhydride | N-(2,4,6-Trichloroanilino)dicarboximide | More economical, avoids direct handling of potentially hazardous intermediates. Current time information in Bangalore, IN. |

The reaction of hydrazines with carbohydrates leads to the formation of sugar hydrazones and related derivatives, which are valuable synthons in medicinal chemistry. The synthesis of N-(D-Aldopyranosyl)-N'-(2,4,6-Trichlorophenyl)hydrazines involves the condensation of an aldose sugar with (2,4,6-Trichlorophenyl)hydrazine.

Research has shown that the reaction between D-glucose or D-galactose and (2,4,6-Trichlorophenyl)hydrazine results in the formation of the corresponding monohydrazone. researchgate.net For example, the equimolar condensation of D-glucose with (2,4,6-Trichlorophenyl)hydrazine yields the N-(D-glucopyranosyl)-N'-(2,4,6-trichlorophenyl)hydrazine. researchgate.net

Interestingly, NMR studies revealed that these products, such as compounds 9 (from D-glucose) and 10 (from D-galactose), exist predominantly in their cyclic pyranose forms rather than as open-chain hydrazones. researchgate.net This is a common feature in the chemistry of sugar derivatives.

The reaction is typically a condensation where the aldehyde group of the open-chain form of the aldose reacts with the hydrazine. numberanalytics.comchemtopper.com While many simple arylhydrazines react with sugars using an excess of the hydrazine to form crystalline derivatives known as osazones, the reaction with the sterically hindered (2,4,6-Trichlorophenyl)hydrazine has been shown to favor the formation of the monohydrazone, even when an excess of the hydrazine is used. doubtnut.comresearchgate.netvedantu.com These N-glycosyl-N'-arylhydrazines can be further modified, for example, through acetylation of the sugar's hydroxyl groups. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2,4,5 Trichlorophenyl Hydrazine Derivatives

Fundamental Reaction Pathways of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) in (2,4,5-trichlorophenyl)hydrazine is characterized by the presence of lone pairs of electrons on the nitrogen atoms, making it a potent nucleophile. This inherent nucleophilicity is the driving force behind many of its characteristic reactions. Furthermore, the nitrogen-nitrogen single bond is susceptible to cleavage under reductive conditions, opening up another important avenue of reactivity.

Nucleophilic Reactivity and Condensation Reactions

The nucleophilic character of the hydrazine moiety is most prominently displayed in its condensation reactions with carbonyl compounds. This compound readily reacts with aldehydes and ketones to form the corresponding hydrazones. This reaction proceeds via a nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

This fundamental reactivity is the cornerstone of the well-known Fischer indole (B1671886) synthesis, a classic method for preparing indoles. While not detailed here, it exemplifies the importance of hydrazone formation. The general mechanism for pyrazole (B372694) synthesis, a key application of this reactivity, involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. youtube.com The initial step is the formation of an imine with one carbonyl group, followed by the formation of an enamine with the second carbonyl group, which then cyclizes to form the stable aromatic pyrazole ring. youtube.com

The nucleophilicity of the hydrazine can be influenced by the nature of the substituents on the phenyl ring. The three chlorine atoms on the phenyl ring of this compound are electron-withdrawing, which can modulate the nucleophilicity of the hydrazine moiety.

| Reactant | Product | Reaction Type |

| This compound | (2,4,5-Trichlorophenyl)hydrazone | Condensation |

| Phenylhydrazine (B124118) | N-anilinodicarboximide/N-phenylazinedione | Condensation |

| Acid Hydrazide | 1,2,4-Triazole | Condensation/Cyclization |

Reductive Transformations and N-N Bond Cleavage Mechanisms

The nitrogen-nitrogen bond in hydrazine and its derivatives can be cleaved under reductive conditions. This N-N bond cleavage is a critical step in various chemical transformations, including the synthesis of amines and ammonia (B1221849). The reduction can be achieved using various reducing agents, and the mechanism often involves the transfer of electrons and protons to the hydrazine moiety.

Recent research has focused on the development of molecular catalysts for the efficient reduction of hydrazine to ammonia. For instance, an air-stable, phosphine-free ruthenium complex has been shown to be a potent catalyst for the reduction of hydrazine hydrate (B1144303) to ammonia using samarium(II) iodide (SmI2) and water under ambient conditions. rsc.orgrsc.org The mechanism involves the coordination of hydrazine to the ruthenium center, followed by electron and proton transfer to facilitate the cleavage of the N-N bond. rsc.orgrsc.org This process is relevant to understanding the broader reactivity of substituted hydrazines like this compound, which can also undergo N-N bond cleavage to produce the corresponding aniline (B41778) and ammonia. rsc.org

The efficiency of this reduction is influenced by factors such as the concentration of the catalyst and the reducing agent, which control the flow of electrons to the hydrazine substrate. rsc.orgrsc.org

Role in Heterocyclic Ring System Synthesis

This compound and its derivatives are invaluable reagents in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The hydrazine moiety provides the necessary nitrogen atoms for the construction of these rings, and its reactivity can be tailored to produce various heterocyclic scaffolds.

Pyrazole Annulation Reactions Utilizing this compound Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest due to their diverse pharmacological activities. nih.gov The synthesis of pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

This compound can be employed in multicomponent reactions to synthesize highly substituted pyrazole derivatives. For instance, a four-component reaction of benzyl (B1604629) alcohols, ethyl acetoacetate, a hydrazine derivative, and malononitrile (B47326) can yield pyrano[2,3-c]pyrazoles. nih.gov The use of this compound in such reactions would lead to the formation of N-aryl pyrazoles bearing the 2,4,5-trichlorophenyl substituent. The general synthesis of pyrazoles is a well-established method, often referred to as the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. youtube.com

The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. youtube.com The substitution pattern on the pyrazole ring can be controlled by the choice of the 1,3-dicarbonyl compound and the hydrazine derivative.

| Reactants | Product | Catalyst/Conditions |

| Benzyl alcohols, ethyl acetoacetate, phenylhydrazine, malononitrile | Pyrano[2,3-c]pyrazoles | Sulfonated amorphous carbon and eosin (B541160) Y |

| Hydrazones, α-bromo ketones | 1,3,5-trisubstituted pyrazoles | Visible light catalysis |

| 1,3-diols, arylhydrazines | Pyrazoles and 2-pyrazolines | Ru3(CO)12 and NHC-diphosphine ligand |

Formation of Other Nitrogen-Containing Heterocycles (e.g., Thiadiazoles, Oxadiazoles, Diaza-butadienes)

Beyond pyrazoles, this compound derivatives are instrumental in the synthesis of other important nitrogen-containing heterocycles such as thiadiazoles and oxadiazoles. These five-membered rings contain one sulfur or oxygen atom, respectively, in addition to two nitrogen atoms.

1,3,4-Oxadiazoles can be synthesized from acid hydrazides, which can be derived from the corresponding hydrazine. nih.govijpsm.com The cyclization of diacylhydrazines, formed from the reaction of an acid hydrazide with an acid chloride or anhydride (B1165640), in the presence of a dehydrating agent like phosphorus oxychloride, is a common route. researchgate.net Similarly, 1,3,4-thiadiazoles can be prepared from thiosemicarbazides, which are obtained from the reaction of acid hydrazides with isothiocyanates. nih.gov The thiosemicarbazide (B42300) is then cyclized using reagents like concentrated sulfuric acid. researchgate.net

The synthesis of 3,6-bis(4-(1,3,4-thiadiazol-2-yl)phenyl)-1,2,4,5-tetrazines has been achieved through a multi-step sequence starting from 4-cyanobenzoic acid, involving the formation of a hydrazide intermediate. semanticscholar.org This highlights the versatility of hydrazine derivatives in constructing complex heterocyclic systems.

Derivatization for Functional Group Interconversion and New Compound Formation

The reactivity of the hydrazine moiety allows for its conversion into other functional groups, providing a pathway for the synthesis of new compounds. For example, the oxidation of hydrazines can lead to the formation of diazonium salts, which are versatile intermediates in organic synthesis.

Furthermore, the hydrazine group can be protected and then deprotected, allowing for selective reactions at other parts of the molecule. A process for preparing 2,4,6-trichlorophenylhydrazine (B147635) involves the initial reaction of phenylhydrazine with a dicarboxylic anhydride to form an N-anilinodicarboximide. google.com This intermediate is then chlorinated, and the protecting group is subsequently removed to yield the desired trichlorophenylhydrazine. google.com This strategy allows for the controlled introduction of the chloro substituents onto the phenyl ring.

The N-N bond in substituted hydrazines can also be cleaved to generate amines. rsc.org This reductive cleavage offers a method for converting a hydrazine into an aniline derivative, which can be a valuable transformation in a multi-step synthesis.

Hydrazone Formation and Subsequent Transformations

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental and widely utilized transformation in organic synthesis. unipune.ac.in this compound readily undergoes this condensation reaction, where the nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. This is typically followed by dehydration to yield the corresponding (2,4,5-trichlorophenyl)hydrazone. The reaction is generally acid-catalyzed.

R1(R2)C=O + H2NNH-C6H2Cl3 → R1(R2)C=NNH-C6H2Cl3 + H2O

Where R1 and R2 can be hydrogen, alkyl, or aryl groups.

The structural unit >C=N-N< in hydrazones is key to their properties, containing two nucleophilic nitrogen atoms. unipune.ac.in These hydrazone derivatives are often stable, crystalline solids, a property that has been historically used for the qualitative identification of carbonyl compounds. unipune.ac.in

Research Findings: Hydrazones derived from substituted phenylhydrazines are valuable intermediates for synthesizing a wide array of heterocyclic compounds. nih.gov For instance, research on the closely related 2,4,6-trichlorophenylhydrazine shows its reaction with various carbonyl compounds, such as 2-acetylbenzofuran, to form stable hydrazone derivatives. The trichlorophenyl moiety in these hydrazones enhances their thermal stability and volatility, which is advantageous in analytical applications like gas chromatography.

A significant subsequent transformation of hydrazones is the Wolff-Kishner reduction. This reaction converts the hydrazone, formed from an aldehyde or ketone, into a corresponding alkane under basic conditions with heat. libretexts.org The mechanism involves the deprotonation of the N-H bond, followed by a series of steps that ultimately lead to the expulsion of nitrogen gas (N2) and the formation of a carbanion, which is then protonated to give the final alkane product. libretexts.org

Table 1: Examples of Hydrazone Formation Reactions

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product (Hydrazone) | Reaction Type |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | R-CH=NNH-C6H2Cl3 | Condensation unipune.ac.in |

| This compound | Ketone (R1-CO-R2) | R1R2C=NNH-C6H2Cl3 | Condensation unipune.ac.in |

| Hydrazone | - | Alkane | Wolff-Kishner Reduction libretexts.org |

Aryl Diazonium Salt Generation and Diazo Coupling Chemistry

Aryl diazonium salts are highly versatile intermediates in organic synthesis, known for reactions where the diazonium group (-N₂⁺) is replaced by a wide variety of nucleophiles. chemguide.co.uk These salts are typically prepared from primary aromatic amines through a process called diazotization. scienceinfo.com This involves treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (below 5°C) to ensure the stability of the diazonium salt. chemguide.co.ukscienceinfo.com

While this compound is not the direct precursor for a diazonium salt, its corresponding amine, 2,4,5-trichloroaniline (B140166), is. The generation of (2,4,5-trichlorophenyl)diazonium chloride from this aniline is a standard diazotization procedure.

Diazotization Reaction:

Cl₃C₆H₂NH₂ + NaNO₂ + 2HCl → [Cl₃C₆H₂N₂]⁺Cl⁻ + NaCl + 2H₂O

Conversely, a primary synthetic route to arylhydrazines involves the reduction of aryl diazonium salts. libretexts.org Mild reducing agents such as sodium sulfite (B76179), stannous chloride (SnCl₂), or triphenylphosphine (B44618) can be used to convert the diazonium salt into the corresponding arylhydrazine. scienceinfo.comgoogle.comgoogle.comlibretexts.org This reduction is a key method for preparing compounds like this compound.

Reduction of Diazonium Salt to Arylhydrazine:

[Ar-N₂]⁺X⁻ + Reducing Agent → Ar-NH-NH₂

Diazo Coupling Reactions: Aryl diazonium salts act as weak electrophiles and can attack activated aromatic rings, such as phenols and anilines, in a reaction known as diazo coupling. libretexts.orgslideshare.net This electrophilic aromatic substitution reaction yields highly colored azo compounds, which form the basis of many synthetic dyes. libretexts.orglibretexts.org The (2,4,5-trichlorophenyl)diazonium ion would couple with activated aromatic compounds, preferentially at the para position to the activating group. libretexts.org The pH of the reaction medium is crucial; coupling with phenols is typically carried out in mildly alkaline conditions, while coupling with anilines is performed in mildly acidic conditions. libretexts.org

Table 2: Key Reactions in Diazonium Chemistry

| Reaction Type | Starting Material | Reagents | Product | Key Feature |

|---|---|---|---|---|

| Diazotization | 2,4,5-Trichloroaniline | NaNO₂, HCl (aq) | (2,4,5-Trichlorophenyl)diazonium chloride | Formation of the diazonium salt. scienceinfo.com |

| Reduction | (2,4,5-Trichlorophenyl)diazonium chloride | SnCl₂/HCl or NaHSO₃ | This compound | Synthesis of the target hydrazine. libretexts.orglibretexts.org |

| Diazo Coupling | (2,4,5-Trichlorophenyl)diazonium chloride | Phenol (B47542) | 4-((2,4,5-Trichlorophenyl)diazenyl)phenol | Formation of an azo dye. libretexts.orgyoutube.com |

Complexation Chemistry: Ligand Synthesis and Metal Complex Formation

Hydrazones derived from this compound are effective ligands for the formation of metal complexes. The >C=N-N< structural unit in these hydrazones contains nitrogen atoms with lone pairs of electrons that can coordinate to metal centers. unipune.ac.in When the carbonyl compound used to form the hydrazone also contains donor atoms (e.g., oxygen in salicylaldehyde (B1680747) or sulfur in thiophene-2-carboxaldehyde), the resulting hydrazone can act as a multidentate ligand, forming stable chelate rings with a central metal ion. nih.govresearchgate.net

The synthesis of these complexes generally involves the reaction of the pre-formed hydrazone ligand with a suitable metal salt in a solvent like ethanol (B145695) or methanol, often with refluxing. nih.govresearchgate.net The resulting coordination complexes precipitate from the solution and can be characterized by various spectroscopic and analytical techniques. researchgate.netnih.gov

Research Findings: Studies on ligands derived from similar hydrazines have shown their ability to form stable complexes with a variety of transition metals, including Ni(II), Cu(II), Zn(II), and Co(II). nih.govresearchgate.netresearchgate.net The coordination geometry of the resulting complex (e.g., tetrahedral, square planar, or octahedral) is determined by the metal ion, its oxidation state, and the nature of the ligand. researchgate.netnih.gov For example, ligands derived from triazoles, which can be synthesized from hydrazines, have been shown to act as bidentate chelating agents, coordinating to metal ions through a sulfur atom and a nitrogen atom of an amine group. nih.gov The molar conductivity values of such complexes in solution can indicate whether they are electrolytic or non-electrolytic in nature. researchgate.net

Table 3: Metal Complexation with Hydrazone-Type Ligands

| Ligand Type (Derived from) | Potential Donor Atoms | Metal Ions | Typical Coordination Geometry |

|---|---|---|---|

| Hydrazone of Salicylaldehyde | N, O | Cu(II), Ni(II) | Square Planar, Tetrahedral researchgate.netresearchgate.net |

| Hydrazone of 2-Acetylpyridine | N, N | Co(II), Cu(II) | Tetrahedral, Square Planar nih.gov |

| Triazole-thiol (from hydrazine) | N, S | Ni(II), Zn(II), Cd(II) | Tetrahedral nih.govnih.gov |

Applications in Advanced Chemical Synthesis and Materials Science

Precursor for Organic Synthesis and Fine Chemicals

The chemical reactivity of (2,4,5-Trichlorophenyl)hydrazine makes it a valuable intermediate in the synthesis of a range of fine chemicals, particularly for the agricultural and pharmaceutical industries.

The 2,4,5-trichlorophenyl structural motif is found in several compounds developed for agricultural use. Historically, 2,4,5-trichlorophenol (B144370), a related compound, was a key intermediate in the production of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). cuhk.edu.hkgoogle.comwikipedia.orgnih.gov While the use of 2,4,5-T has been largely phased out due to environmental and health concerns, the underlying chemistry highlights the role of the 2,4,5-trichloro-substituted phenyl ring in creating biologically active molecules. google.com

This compound serves as a precursor for the synthesis of various heterocyclic compounds that are known to exhibit fungicidal and pesticidal properties. Hydrazine (B178648) derivatives are integral to the formation of heterocycles like triazoles, thiazoles, and phthalazines, many of which are investigated for their agrochemical potential. rsc.orgresearchgate.netnih.gov For instance, hydrazine and its derivatives are reacted to form 1,2,4-triazolethiones and other related structures that have shown significant antifungal activity. nih.gov The synthesis of these compounds often involves the condensation of a substituted hydrazine with other reagents to build the heterocyclic core. The presence of the three chlorine atoms on the phenyl ring of this compound can enhance the biological activity of the final agrochemical product.

Table 1: Examples of Agrochemical-Related Heterocyclic Scaffolds from Hydrazine Derivatives

| Heterocyclic Scaffold | General Application | Role of Substituted Hydrazine |

|---|---|---|

| 1,2,4-Triazoles | Fungicides, Herbicides | Key building block for the triazole ring formation. |

| Thiazoles | Fungicides, Bactericides | Used to form thiazolyl hydrazine derivatives with antifungal properties. rsc.org |

In the pharmaceutical industry, this compound is a valuable starting material for synthesizing complex molecular frameworks that form the basis of potential new drugs. Hydrazones and other hydrazine derivatives are recognized for their broad spectrum of biological activities, including their use as fungicides and in the treatment of various diseases. Current time information in Bangalore, IN.

A primary application of substituted phenylhydrazines is in the Fischer indole (B1671886) synthesis, a classic and widely used method for preparing indole derivatives. Current time information in Bangalore, IN. This reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form a substituted indole. Indole scaffolds are present in a vast number of pharmaceutically active compounds. By using this compound, chemists can synthesize 5,6,7-trichloroindole derivatives, which can then be further modified to create novel drug candidates.

Furthermore, this compound is a precursor to other important pharmaceutical scaffolds, such as triazoles and phthalazines. For example, derivatives of rsc.orgnih.govresearchgate.nettriazolo[3,4-a]phthalazine have been synthesized and identified as high-affinity ligands for the α2δ-1 subunit of voltage-gated calcium channels, a target for analgesic drugs. unb.ca The synthesis of these molecules can start from a substituted hydrazine, highlighting the importance of this compound in medicinal chemistry research.

Table 2: Key Pharmaceutical Scaffolds Derived from this compound

| Scaffold | Synthetic Route | Therapeutic Relevance |

|---|---|---|

| 5,6,7-Trichloroindoles | Fischer Indole Synthesis | Core structure in numerous bioactive compounds. |

| Triazoles | Cyclization reactions with various reagents | Antifungal, antiviral, and other pharmacological activities. nih.govyoutube.com |

Development of Functional Materials

The unique electronic and structural properties of molecules derived from this compound make them suitable for applications in materials science, including the creation of dyes and chemical sensors.

This compound can be used as an intermediate in the synthesis of azo dyes. Azo dyes are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), which forms the chromophore. The synthesis of these dyes typically involves a two-step process: diazotization followed by a coupling reaction. youtube.comnih.gov

In this process, a primary aromatic amine is converted into a diazonium salt. While phenylhydrazines are not primary amines, they can be oxidized to form the corresponding diazonium cation. unb.ca This reactive intermediate can then undergo an azo coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form the final azo dye. nih.gov

The use of this compound as the starting material would result in the incorporation of a trichlorophenyl group into the final dye molecule. The chlorine substituents can modify the electronic properties of the chromophore, potentially influencing the color of the dye and its fastness properties. A patent for the related compound 2,4,6-trichlorophenylhydrazine (B147635) indicates its utility in the field of dye synthesis. google.com

Derivatives of this compound, particularly its hydrazones, are valuable in the design of chemosensors. Hydrazones are readily synthesized through the condensation reaction of a hydrazine with an aldehyde or a ketone. nih.govrsc.org These molecules are excellent candidates for colorimetric and fluorescent sensors due to their ability to form stable complexes with various metal ions and anions. researchgate.netnih.gov

The sensing mechanism often relies on a change in the molecule's electronic properties upon binding with a target analyte. This can lead to a visible color change (colorimetric sensing) or a change in fluorescence intensity (fluorescent sensing). researchgate.netnih.gov Hydrazone-based sensors have been developed for the detection of a wide range of metal ions, including Fe³⁺, Cu²⁺, Zn²⁺, and Hg²⁺. nih.govnih.govrsc.org

The design of these sensors can be fine-tuned by altering the structure of the aldehyde or ketone used in the synthesis, which allows for the creation of sensors with high selectivity and sensitivity for specific ions. The this compound moiety can be incorporated into these sensor molecules to modulate their photophysical properties and binding affinities. The ease of synthesis and the tunable nature of hydrazones make them a powerful tool in the development of new materials for environmental monitoring and biological imaging. researchgate.netnih.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4,5-trichlorophenol |

| 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) |

| 2,4,6-trichlorophenylhydrazine |

| 1,2,4-triazolethiones |

| 5,6,7-trichloroindole |

| rsc.orgnih.govresearchgate.nettriazolo[3,4-a]phthalazine |

| Azo dyes |

Analytical Research Methodologies for 2,4,5 Trichlorophenyl Hydrazine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of (2,4,5-Trichlorophenyl)hydrazine and its derivatives. These techniques provide detailed information about the compound's atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For derivatives of phenylhydrazine (B124118), such as those formed in reactions with alkynes, ¹³C NMR is used to confirm the structure of the resulting products. rsc.org For example, in the reaction of (4-bromophenyl)hydrazine (B1265515) with 1-bromo-4-ethynylbenzene, the ¹³C NMR spectrum in CDCl₃ shows signals at δ 89.4, 121.9, 122.8, 131.7, and 133.0 ppm, confirming the formation of the internal alkyne. rsc.org

Table 1: Representative ¹H NMR Data for (2,4,6-Trichlorophenyl)hydrazine

| Parameter | Value (ppm) | Assignment |

|---|---|---|

| Chemical Shift (δ) | 7.485 | Aromatic-H |

| Chemical Shift (δ) | 6.07 | -NH |

| Chemical Shift (δ) | 4.41 | -NH₂ |

Data obtained in DMSO-d₆ chemicalbook.com

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques for the characterization of this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. For a similar compound, (2,4,6-trichlorophenyl)hydrazine, the IR spectrum shows characteristic bands corresponding to N-H stretching vibrations, which are typically found in the range of 3200-3400 cm⁻¹. nist.govresearchgate.net The spectrum also reveals absorptions related to the aromatic ring and C-Cl bonds. nist.gov The NIST WebBook provides access to the IR spectrum of (2,4,6-trichlorophenyl)hydrazine, which can serve as a reference for interpreting the spectra of related compounds. nist.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. libretexts.org The electron ionization mass spectrum of (2,4,6-trichlorophenyl)hydrazine shows a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (211.5 g/mol ). nih.govnist.gov The spectrum also displays characteristic fragment ions, with major peaks observed at m/z 194, 196, and 210. nih.govnist.gov This fragmentation pattern is crucial for identifying the compound and distinguishing it from its isomers.

Table 2: Key Mass Spectrometry Data for (2,4,6-Trichlorophenyl)hydrazine

| m/z Value | Significance |

|---|---|

| 210 | Molecular Ion [M]⁺ |

| 196 | Fragment Ion |

| 194 | Fragment Ion |

| 161 | Fragment Ion |

Data from GC-MS analysis nih.gov

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive structural information, including bond lengths and angles. While specific X-ray diffraction data for this compound was not found in the provided search results, research on related hydrazine (B178648) derivatives demonstrates the utility of this technique. For instance, the crystal structure of a WO₃ compound intercalated with hydrazine was elucidated using X-ray and neutron diffraction, revealing the arrangement of the hydrazine molecules within the crystal lattice. researchgate.net This highlights the potential of X-ray diffraction for the unambiguous structural determination of this compound and its derivatives, should suitable crystals be obtained.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis.

Gas Chromatography (GC): GC is a widely used technique for the analysis of volatile and thermally stable compounds. s4science.at For the analysis of hydrazines, which can exhibit peak tailing, pre-column derivatization is often employed to improve chromatographic performance. researchgate.net In the case of the related compound 2,4,6-trichloroanisole, headspace GC-MS has been successfully used for its analysis in wine, demonstrating the sensitivity of this method. gcms.cz The NIST WebBook also indicates the availability of gas chromatography data for (2,4,6-trichlorophenyl)hydrazine. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of a wide range of compounds. helixchrom.com For the analysis of polar compounds like hydrazine, which show poor retention on traditional reversed-phase columns, mixed-mode columns can be utilized. helixchrom.com For instance, a Coresep 100 mixed-mode cation-exchange column has been used for the HPLC analysis of hydrazine. helixchrom.com A specific HPLC method has been developed for the determination of formaldehyde (B43269) in flour using (2,4,6-trichlorophenyl)hydrazine as a derivatization reagent. researchgate.net This method utilizes a C18 column with a mobile phase of acetonitrile (B52724) and water, and detection is performed at 222 nm. researchgate.net The method demonstrated good linearity and recovery. researchgate.net

Table 3: HPLC Method for Formaldehyde Determination using (2,4,6-Trichlorophenyl)hydrazine Derivatization

| Parameter | Condition |

|---|---|

| Column | C18 ODS Hypersil (250 mm × 4.5 mm, 5 μm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL min⁻¹ |

| Detection Wavelength | 222 nm |

| Injection Volume | 50 μL |

| Linearity Range | 0.001-10 μg mL⁻¹ |

| LOD | 0.3 ng mL⁻¹ |

| LOQ | 1.0 ng mL⁻¹ |

Source: researchgate.net

Derivatization is a chemical modification process used to improve the analytical properties of a compound, such as its volatility, thermal stability, or detectability. sigmaaldrich.com

For the analysis of hydrazines, derivatization is often necessary to overcome issues like poor chromatographic retention and low detector response. researchgate.net Pre-column derivatization with reagents like 4-nitrobenzaldehyde (B150856) can be employed to shift the maximum absorption wavelength of phenylhydrazines to the visible region, reducing interference from the sample matrix in HPLC-UV analysis. rsc.org This approach has been shown to significantly improve the limits of detection and quantification. rsc.org

In GC analysis, derivatization is used to increase the volatility and thermal stability of analytes. sigmaaldrich.com For compounds with active hydrogens, such as hydrazines, silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. sigmaaldrich.com The reaction conditions, including temperature and time, must be optimized to ensure complete derivatization. sigmaaldrich.com

For enhancing detection in fluorescence-based methods, specific derivatization reagents can be synthesized. For example, 2-(4-hydrazinocarbonylphenyl)-4,5-diphenylimidazole (HCPI) has been developed as a fluorescent derivatization reagent for the HPLC analysis of free fatty acids. nih.gov This highlights the potential for developing novel derivatization agents tailored for the sensitive detection of this compound and its derivatives in complex samples.

Table 4: Common Derivatization Reagents for Hydrazines and Related Compounds

| Reagent | Technique | Purpose |

|---|---|---|

| 4-Nitrobenzaldehyde | HPLC-UV | Shift absorption wavelength, reduce matrix interference rsc.org |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC | Increase volatility and thermal stability sigmaaldrich.com |

| 2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole (HCPI) | HPLC-Fluorescence | Enhance fluorescence detection nih.gov |

| 2,4,6-Trichlorophenyl hydrazine (TCPH) | HPLC | Derivatization of carbonyl compounds for enhanced detection researchgate.net |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful theoretical tools to predict and analyze the behavior of chemical compounds at the molecular level. These in silico methods provide deep insights into the structural, electronic, and reactivity properties of molecules, complementing experimental data. For a compound like this compound, computational approaches can elucidate characteristics that are difficult or hazardous to measure experimentally. The following sections detail the application of key computational methodologies to understand this specific molecule and its derivatives, even when direct experimental or computational studies on this exact isomer are limited in published literature.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a staple in computational chemistry for its balance of accuracy and computational cost. DFT calculations can determine the optimized molecular geometry, electronic properties, and predict the reactivity of this compound.

A primary focus of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, DFT would reveal how the three chlorine atoms and the hydrazine group influence the electron distribution across the phenyl ring. The electron-withdrawing nature of the chlorine atoms would be expected to lower the energy of the molecular orbitals. Furthermore, DFT can generate maps of the molecular electrostatic potential (MEP), which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack.

While specific DFT studies focused exclusively on the this compound isomer are not widely available in peer-reviewed literature, research on analogous compounds like other trichlorophenyl derivatives and hydrazones demonstrates the utility of this method. nih.govnih.gov For instance, DFT calculations on a similar molecule, 1-(2´-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one, were used to determine its optimized geometry, thermodynamic properties, and FMO energies.

Illustrative Data from a Hypothetical DFT Analysis

The following table represents the type of data that a DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) would generate for this compound. This data is for illustrative purposes only.

| Parameter | Illustrative Value | Significance |

| E_HOMO | -6.5 eV | Indicates electron-donating capability |

| E_LUMO | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Predicts chemical stability and reactivity |

| Dipole Moment | 2.8 D | Measures the molecule's overall polarity |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

Molecular Docking and Quantum Chemical Parameter Calculations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is crucial in drug discovery and for understanding the biological activity of chemical compounds. For derivatives of this compound, molecular docking could be employed to screen for potential biological targets and to elucidate the mechanism of action at the molecular level.

The process involves placing the ligand in the binding site of a protein and calculating the binding affinity, usually expressed as a binding energy score (e.g., in kcal/mol). A lower (more negative) binding energy indicates a more stable and favorable interaction. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues.

Quantum chemical parameters derived from these simulations provide further detail on the nature of the binding. These can include the precise bond lengths of hydrogen bonds and the distances of other close contacts, which helps in understanding the strength and specificity of the interaction.

While docking studies specifically for this compound are scarce, research on structurally related hydrazone derivatives has successfully used this approach. For example, molecular docking has been used to evaluate the binding modes of various novel hydrazone derivatives into the active sites of enzymes, helping to identify promising candidates for further development. nih.govmdpi.complos.org In one such study, a newly synthesized thiadiazole derivative was docked into the active site of dihydrofolate reductase, revealing key hydrogen bonds and a strong binding affinity, suggesting its potential as an enzyme inhibitor. mdpi.com

Illustrative Data from a Hypothetical Molecular Docking Study

This table exemplifies the results that could be obtained from a molecular docking simulation of a hypothetical this compound derivative against a target protein. This data is for illustrative purposes only.

| Parameter | Illustrative Finding | Significance |

| Target Protein | Dihydrofolate Reductase (DHFR) | A common target for antimicrobial/anticancer drugs |

| Binding Energy | -8.5 kcal/mol | Suggests strong and stable binding in the active site |

| Intermolecular Interactions | Hydrogen bond with ASP 27 (2.9 Å) | Identifies key amino acid residues for binding |

| Hydrophobic interaction with ILE 50 | Explains the role of non-polar interactions | |

| Pi-Alkyl interaction with LEU 54 | Indicates stacking interactions contributing to stability | |

| Inhibition Constant (Ki) | 150 nM | Predicts the concentration needed for significant inhibition |

Environmental and Degradation Studies Chemical/microbial Processes

Photochemical Degradation Pathways of Related Halogenated Anilines and Phenols

The presence of a chlorinated aromatic ring in (2,4,5-Trichlorophenyl)hydrazine suggests a susceptibility to photochemical degradation, a process where light energy drives chemical breakdown. Studies on related compounds, particularly 2,4,5-trichloroaniline (B140166) and various trichlorophenols, illustrate the mechanisms and efficiencies of these reactions.

Research on 2,4,5-trichloroaniline, which shares the same chlorinated phenyl group, has shown that photochemical processes are the primary driver of its degradation in aquatic environments. In a study conducted in freshwater lake conditions, 28% of the 2,4,5-trichloroaniline was degraded after a 24-hour period (12 hours of sunlight and 12 hours of darkness). nih.govnih.gov Notably, no degradation occurred in the dark, underscoring the necessity of light for the reaction. Further analysis revealed that of the total mineralization to CO₂, photochemical processes accounted for 81%, with microbial activity responsible for the remaining 19%. nih.govnih.gov This highlights the dominant role of photodegradation for this class of compounds.

Similarly, studies on the photocatalytic degradation of 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) demonstrate its removal under UV or solar irradiation, often aided by a photocatalyst like titanium dioxide (TiO₂). Under solar light and in the presence of TiO₂, 2,4,6-TCP can be completely photooxidized. kku.ac.th The efficiency of this process is dependent on factors such as catalyst dosage and pH. One study found that complete degradation of 2,4,6-TCP was achievable within 210 minutes using an optimal dose of nano-TiO₂ under UV light. iwaponline.com Another investigation achieved complete removal of 2,4,6-TCP in 60 minutes under sunlight with a TiO₂ catalyst. kku.ac.th These findings suggest that the trichlorophenyl moiety of this compound is susceptible to similar light-induced degradation, likely involving hydroxyl radicals that attack the aromatic ring, leading to dechlorination and eventual mineralization.

Table 1: Photodegradation Efficiency of Related Trichlorinated Aromatic Compounds

| Compound | Conditions | Degradation/Removal Efficiency | Reference |

|---|---|---|---|

| 2,4,5-Trichloroaniline | Freshwater lake; 12h sunlight/12h dark | 28% degradation of parent compound in 24h | nih.govnih.gov |

| 2,4,6-Trichlorophenol | UV irradiation with nano-TiO₂ (250 mg/L) | 100% removal in 210 minutes | iwaponline.com |

| 2,4,6-Trichlorophenol | Sunlight with TiO₂ (0.12 g/40 mL) | 100% removal in 60 minutes | kku.ac.th |

Microbial Transformations of Halogenated Aromatic Compounds (Contextual)

Microbial activity represents another crucial pathway for the environmental breakdown of halogenated aromatic compounds. While direct microbial degradation of this compound has not been extensively documented, the metabolism of related trichlorinated anilines and phenols by various microorganisms provides a strong basis for understanding its potential biotransformation.

In studies of 2,4,5-trichloroaniline in a freshwater lake, microbial processes were found to contribute to its mineralization, accounting for about 19% of the conversion to CO₂. nih.govnih.gov The majority of this biological activity was attributed to bacteria. nih.gov This indicates that while photodegradation may be the faster initial process, microorganisms play a role in the ultimate breakdown of the compound and its photoproducts.

The microbial degradation of 2,4,6-trichlorophenol (2,4,6-TCP) is well-documented and offers further insight. Microbial consortia, often sourced from activated sludge, have been shown to efficiently degrade 2,4,6-TCP, using it as a sole source of carbon and energy under aerobic conditions. nih.gov Complete dechlorination and mineralization have been observed. nih.gov Several bacterial strains capable of degrading 2,4,6-TCP have been isolated, including species from the genera Sphingomonas, Burkholderia, Chryseomonas, and Vibrio. nih.gov The white-rot fungus Phanerochaete chrysosporium also degrades 2,4,6-TCP, initiating the process by oxidizing the compound to 2,6-dichloro-1,4-benzoquinone (B104592) using lignin (B12514952) or manganese peroxidases. researchgate.net Given the structural similarities, it is plausible that microbial communities in soil and water could adapt to degrade this compound through similar enzymatic actions, involving initial oxidation and subsequent ring cleavage.

Table 2: Examples of Microorganisms Involved in the Degradation of 2,4,6-Trichlorophenol

| Microorganism Type | Specific Examples | Degradation Capability | Reference |

|---|---|---|---|

| Bacterial Consortium | From municipal activated sludge | Complete dechlorination and mineralization of 2,4,6-TCP | nih.gov |

| Isolated Bacteria | Sphingomonas paucimobilis | Part of a consortium that degrades 2,4,6-TCP | nih.gov |

| Burkholderia cepacia | |||

| Chryseomonas luteola | |||

| Vibrio metschnikovii | |||

| Fungus | Phanerochaete chrysosporium | Oxidizes 2,4,6-TCP to 2,6-dichloro-1,4-benzoquinone | researchgate.net |

Mechanistic Insights into Hydrazine (B178648) Degradation

The degradation of this compound is also heavily influenced by the chemical reactivity of the hydrazine functional group. Phenylhydrazine (B124118), the parent compound, undergoes a complex oxidation process in aqueous solutions, providing a model for the likely fate of its chlorinated derivatives.

The oxidation of phenylhydrazine is an autocatalytic process that can be initiated by metal cations like Cu²⁺ or by biological molecules such as oxyhemoglobin. nih.gov A key feature of this mechanism is the involvement of reactive oxygen species (ROS). The process generates superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov The superoxide radical acts as a chain propagator, accelerating the oxidation. nih.gov This oxidative degradation leads to the formation of several reactive intermediates, including the phenylhydrazyl radical, phenyldiazene, and the benzenediazonium (B1195382) ion, before eventual breakdown. nih.gov

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies and Catalytic Approaches

The traditional synthesis of phenylhydrazines often involves the diazotization of the corresponding aniline (B41778) followed by a reduction step. For (2,4,5-Trichlorophenyl)hydrazine, the precursor is 2,4,5-trichloroaniline (B140166), which is diazotized and then typically reduced to yield the hydrazine (B178648). chemicalbook.comgoogle.com However, emerging research trends are moving towards more sophisticated and efficient catalytic methodologies that offer improved yields, safety, and environmental profiles.

Future research in this area includes:

Protection-Chlorination-Deprotection Strategies: A novel approach, which has been patented for the synthesis of the related 2,4,6-isomer, involves protecting the hydrazine moiety of a simpler phenylhydrazine (B124118), chlorinating the aromatic ring, and then deprotecting the hydrazine. google.comgoogleapis.com Applying this concept to this compound could provide a high-yield, regioselective synthetic route. This would likely involve reacting phenylhydrazine with a dicarboxylic anhydride (B1165640) to form a stable N-anilinodicarboximide, followed by controlled chlorination and subsequent hydrazinolysis to release the target compound. google.com

Ketazine-Based Synthesis: An innovative and environmentally friendlier alternative to traditional diazo-reactions has been developed for other chlorinated phenylhydrazines, such as the 2,4-dichloro isomer. google.com This method utilizes a reaction between the aniline (e.g., 2,4,5-trichloroaniline) and a ketazine. google.com Exploring this pathway for this compound could lead to a simpler, safer, and more scalable industrial process with fewer waste products.

Palladium-Catalyzed Cross-Coupling: Modern organic synthesis increasingly relies on transition-metal catalysis. The Buchwald-Hartwig amination and its variations provide a powerful tool for forming carbon-nitrogen bonds. A future synthetic approach could involve the palladium-catalyzed cross-coupling of a 1-bromo-2,4,5-trichlorobenzene (B50287) with hydrazine or a protected hydrazine equivalent. wikipedia.orgjk-sci.com Such catalytic cycles are at the forefront of synthetic chemistry and could offer a highly versatile route to this and other substituted phenylhydrazines.

Exploration of New Applications in Specialized Chemical Fields

The true potential of this compound lies in its use as a versatile building block for more complex molecules. Its three chlorine atoms can significantly influence the electronic properties, lipophilicity, and biological activity of derivative compounds.

Emerging applications being explored include:

Synthesis of Polychlorinated Indoles: The Fischer indole (B1671886) synthesis is a classic and reliable method for creating indole rings from phenylhydrazines and carbonyl compounds. wikipedia.orgbyjus.com The use of this compound in this reaction is a promising avenue for the synthesis of novel, highly chlorinated indoles (e.g., 4,6,7-trichloroindoles). These scaffolds are not readily accessible by other means and could be investigated as potential pharmaceuticals, agrochemicals, or materials for organic electronics. The reaction mechanism proceeds through a hydrazone intermediate, which undergoes a chemicalbook.comchemicalbook.com-sigmatropic rearrangement. byjus.com

Development of Bioactive Hydrazones: Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, are a well-established class of compounds with a wide range of biological activities. Research on hydrazones derived from the related 2,4,6-trichlorophenylhydrazine (B147635) has shown their potential as potent antiglycation agents. nih.gov A significant future direction is the synthesis and screening of a library of hydrazones based on the this compound scaffold to explore their potential as anticancer, antimicrobial, or anti-inflammatory agents. mdpi.com

Creation of Novel Dyes and Heterocycles: Phenylhydrazines are key intermediates in the synthesis of various dyes and heterocyclic systems beyond indoles, such as pyrazoles and tetrazines. researchgate.netmdpi.com The 2,4,5-trichloro substitution pattern could be used to create dyes with unique shades or improved light-fastness. researchgate.net Furthermore, its use in multicomponent reactions could lead to the discovery of new heterocyclic systems with applications in materials science or as functional organic compounds.

Advanced Computational and Spectroscopic Characterization

A significant gap in the current literature is the lack of detailed computational and spectroscopic data specifically for the this compound isomer. While data exists for the 2,4,6-isomer, this fundamental characterization is a crucial area for future research. chemicalbook.comnist.govnist.gov

Key research directions in this area are:

Computational Modeling: The use of computational chemistry, particularly Density Functional Theory (DFT), is essential for modern chemical research. Future work will involve performing DFT calculations to determine the optimized molecular geometry, electron distribution, and frontier molecular orbital energies (HOMO/LUMO) of this compound. These theoretical studies can predict its reactivity, stability, and spectroscopic properties, providing a valuable guide for experimental work.

Detailed Spectroscopic Analysis: A fundamental future task is the full experimental characterization of the compound. This involves acquiring and interpreting high-resolution spectra, including:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to confirm the precise arrangement of atoms and the chemical environment of each proton and carbon.

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C-Cl stretching vibrations.

Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, confirming the elemental composition.

X-ray Crystallography: For derivatives such as the hydrazones, obtaining single crystals and performing X-ray diffraction analysis would provide unambiguous proof of their three-dimensional structure. This has been successfully done for derivatives of the 2,4,6-isomer, revealing details like intramolecular hydrogen bonding and molecular planarity, which are critical for understanding their chemical behavior and biological activity. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.